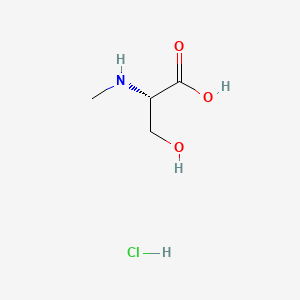n-Methylserine hydrochloride
CAS No.: 141193-65-9; 2480-26-4
Cat. No.: VC4257701
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141193-65-9; 2480-26-4 |
|---|---|
| Molecular Formula | C4H10ClNO3 |
| Molecular Weight | 155.58 |
| IUPAC Name | (2S)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m0./s1 |
| Standard InChI Key | ZLTMGTWVKIIMRC-DFWYDOINSA-N |
| SMILES | CNC(CO)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-Methyl-L-serine hydrochloride is a white crystalline solid with the systematic name (2S)-2-(methylamino)-3-hydroxypropanoic acid hydrochloride. Its molecular formula, CHNO·HCl, corresponds to a molecular weight of 155.59 g/mol. The compound exhibits a specific optical rotation of (C=2 in water), reflecting its chiral purity and stereochemical consistency . The methyl group on the amino nitrogen alters the compound’s electronic and steric profile compared to L-serine, influencing its reactivity and binding affinity in biological systems.
Table 1: Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNO·HCl |
| Molecular Weight | 155.59 g/mol |
| Optical Rotation | (C=2 in water) |
| Solubility | Highly soluble in water, polar solvents |
| Melting Point | Not explicitly reported; stable at room temperature |
Applications in Scientific Research
Neuroscience and Neurotransmitter Systems
N-Methyl-L-serine hydrochloride is pivotal in studying neuromodulatory pathways. Its structural resemblance to serine, a precursor in glycine and D-serine synthesis, allows it to interact with N-methyl-D-aspartate (NMDA) receptors and glycine transporters. Researchers utilize this compound to investigate allosteric modulation of ionotropic glutamate receptors, which are implicated in synaptic plasticity, learning, and memory . For example, in vitro assays have demonstrated its ability to competitively inhibit glycine binding at NMDA receptor sites, providing insights into excitotoxicity and potential therapeutic strategies for stroke or neurodegenerative diseases .
Pharmaceutical Development
In drug design, N-Methyl-L-serine hydrochloride serves as a building block for peptidomimetics and small-molecule therapeutics. Its incorporation into antidepressant and anxiolytic candidates exploits its ability to cross the blood-brain barrier and modulate serotonergic and noradrenergic pathways . Preclinical studies highlight its role in enhancing the bioavailability of peptide-based drugs by reducing enzymatic degradation, a common challenge in central nervous system (CNS) drug delivery .
Biochemical and Metabolic Studies
The compound’s utility extends to enzymology, where it acts as a substrate or inhibitor in assays targeting serine hydroxymethyltransferase (SHMT) and other enzymes involved in one-carbon metabolism. By tracing its incorporation into nucleotides or phospholipids, researchers elucidate metabolic flux in cancer cells, offering a framework for targeting folate-dependent pathways in oncology .
Future Directions and Research Opportunities
The versatility of N-Methyl-L-serine hydrochloride underscores its potential in emerging fields:
-
Neurotherapeutics: Developing subtype-selective NMDA receptor modulators for precision psychiatry.
-
Synthetic Biology: Engineering microbial strains to biosynthesize methylated amino acids sustainably.
-
Nutraceuticals: Validating its efficacy in clinical trials for metabolic syndrome or age-related cognitive decline.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume